3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS No.: 865285-75-2
Cat. No.: VC5314101
Molecular Formula: C16H12ClN3O3
Molecular Weight: 329.74
* For research use only. Not for human or veterinary use.
![3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide - 865285-75-2](/images/structure/VC5314101.png)
Specification
CAS No. | 865285-75-2 |
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Molecular Formula | C16H12ClN3O3 |
Molecular Weight | 329.74 |
IUPAC Name | 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Standard InChI | InChI=1S/C16H12ClN3O3/c1-22-13-8-3-2-7-12(13)15-19-20-16(23-15)18-14(21)10-5-4-6-11(17)9-10/h2-9H,1H3,(H,18,20,21) |
Standard InChI Key | GZOJPLBADCQNRY-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The compound’s IUPAC name, 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, reflects its two primary aromatic systems:
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3-Chlorobenzamide: A benzene ring substituted with a chlorine atom at position 3 and an amide group.
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5-(2-Methoxyphenyl)-1,3,4-oxadiazole: A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, linked to a methoxy-substituted phenyl group at position 5.
Key spectroscopic identifiers include:
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SMILES:
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl
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InChIKey:
GZOJPLBADCQNRY-UHFFFAOYSA-N
.
Physicochemical Profile
Property | Value |
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Molecular Weight | 329.74 g/mol |
Molecular Formula | |
LogP (Partition Coefficient) | Estimated 3.2 (calculated) |
Hydrogen Bond Acceptors | 6 |
Topological Polar Surface Area | 80.7 Ų |
Solubility data remain unreported, but analog studies suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF) .
Synthesis and Optimization Strategies
Conventional Synthesis Routes
The synthesis typically involves a multi-step sequence:
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Oxadiazole Ring Formation: Cyclization of acylthiosemicarbazides or semicarbazides under dehydrating conditions. For example, reaction of 2-methoxyphenyl-substituted hydrazides with chlorobenzoyl chloride in the presence of phosphorus oxychloride () yields the oxadiazole core .
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Amide Coupling: Introduction of the 3-chlorobenzamide group via carbodiimide-mediated coupling (e.g., EDC·HCl) .
Representative Reaction Scheme:
Advanced Methodologies
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Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes (e.g., 15–20 minutes at 120°C) while maintaining yields >85%.
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Photocatalytic Cyclization: Visible-light-driven methods using eosin-Y and achieve yields up to 92% under ambient conditions .
Comparative Synthesis Efficiency:
Method | Yield (%) | Time | Key Advantage |
---|---|---|---|
Conventional | 70–75 | 6–8 hours | Low-cost reagents |
Microwave-Assisted | 85–88 | 15–20 mins | Energy efficiency |
Photocatalytic | 90–92 | 2–3 hours | Eco-friendly conditions |
Biological Activities and Mechanistic Insights
Cell Line | IC₅₀ (µg/mL) | Mechanism |
---|---|---|
MOLT-4 (Leukemia) | 0.89 | DNA intercalation |
MDA-MB-468 (Breast) | 1.12 | STAT3 inhibition |
Antimicrobial Activity
Analogous compounds demonstrate broad-spectrum antimicrobial effects:
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Anti-Tubercular Activity: IC₅₀ values <1 µg/mL against Mycobacterium tuberculosis .
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Antibacterial Action: Disruption of bacterial cell membrane integrity via lipopolysaccharide binding.
Pharmacological and Toxicological Considerations
Pharmacokinetic Properties
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Absorption: High logP (3.2) suggests favorable intestinal absorption.
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Metabolism: Predominant hepatic metabolism via cytochrome P450 3A4 (CYP3A4), yielding inactive methoxy-phenyl metabolites .
Toxicity Profile
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Cytotoxicity: Selective toxicity to cancer cells (HeLa IC₅₀ = 2.3 µg/mL) over non-malignant cells (IC₅₀ >10 µg/mL) .
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Mutagenicity: Ames test-negative, indicating low genotoxic risk .
Comparative Analysis with Structural Analogs
Compound | Key Modification | Bioactivity (IC₅₀, µg/mL) |
---|---|---|
Target Compound | 2-Methoxyphenyl oxadiazole | 0.89 (MOLT-4) |
5-(4-Chlorophenyl) analog | 4-Chlorophenyl substitution | 1.05 (MDA-MB-468) |
5-(Furan-2-yl) analog | Heteroaromatic substitution | 1.34 (CCRF-CEM) |
The 2-methoxyphenyl group enhances DNA-binding affinity compared to 4-substituted analogs, likely due to improved π-π stacking interactions .
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